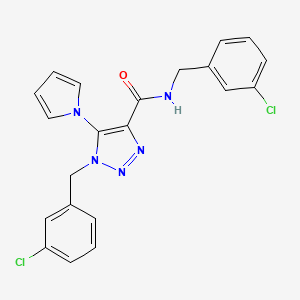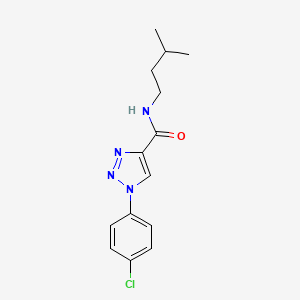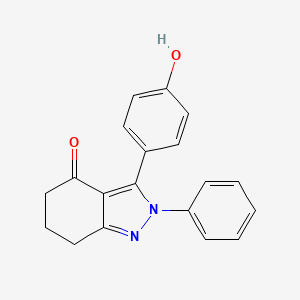
N,1-bis(3-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrrole moiety, and chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction involving a suitable precursor.
Attachment of Chlorophenyl Groups: The chlorophenyl groups are usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Reaction Temperature and Pressure: Controlling these parameters to favor the desired product.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like alkyl or aryl groups.
科学研究应用
N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific characteristics.
作用机制
The mechanism by which N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole and pyrrole rings can participate in binding interactions, while the chlorophenyl groups may enhance the compound’s affinity for specific targets. The exact pathways involved would depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Pyrrole Derivatives: Molecules featuring the pyrrole ring with various functional groups.
Chlorophenyl Compounds: Other compounds containing chlorophenyl groups.
Uniqueness
N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a triazole ring, pyrrole moiety, and chlorophenyl groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C21H17Cl2N5O |
|---|---|
分子量 |
426.3 g/mol |
IUPAC 名称 |
N,1-bis[(3-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
InChI |
InChI=1S/C21H17Cl2N5O/c22-17-7-3-5-15(11-17)13-24-20(29)19-21(27-9-1-2-10-27)28(26-25-19)14-16-6-4-8-18(23)12-16/h1-12H,13-14H2,(H,24,29) |
InChI 键 |
ICGIDELNDMIPBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)Cl)C(=O)NCC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11204539.png)
![methyl N-{[3-(2-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate](/img/structure/B11204544.png)
![N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11204549.png)
![5-{[(2-Ethylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11204555.png)
![N,N-dibenzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11204556.png)

![ethyl 1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B11204566.png)
![7-(4-bromophenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11204576.png)
![7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11204586.png)

![5'-(4-Chlorophenyl)-3'-(2-methylpropyl)-hexahydro-2'H-spiro[1,5-diazinane-3,1'-pyrrolo[3,4-C]pyrrole]-2,4,4',6,6'-pentone](/img/structure/B11204595.png)
![N-(2-chlorobenzyl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11204603.png)

![N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11204615.png)
